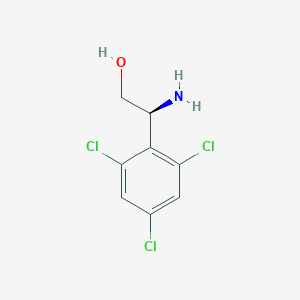
(s)-2-Amino-2-(2,4,6-trichlorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-2-Amino-2-(2,4,6-trichlorophenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group and a hydroxyl group attached to a carbon atom, which is also bonded to a 2,4,6-trichlorophenyl group. The presence of multiple chlorine atoms and the chiral center make it a valuable subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2,4,6-trichlorophenyl)ethan-1-ol typically involves the reaction of 2,4,6-trichlorobenzaldehyde with a suitable amine under controlled conditions. One common method includes the reduction of the corresponding imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(s)-2-Amino-2-(2,4,6-trichlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to a different functional group.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(s)-2-Amino-2-(2,4,6-trichlorophenyl)ethan-1-ol has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (s)-2-Amino-2-(2,4,6-trichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The presence of chlorine atoms may also influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
(1S)-1-(2,4,6-Trichlorophenyl)ethan-1-ol: Similar structure but lacks the amino group.
2-[(2,4,6-trichlorophenyl)amino]ethan-1-ol: Similar structure but with different functional groups.
Uniqueness
(s)-2-Amino-2-(2,4,6-trichlorophenyl)ethan-1-ol is unique due to its combination of an amino group, hydroxyl group, and multiple chlorine atoms, which confer distinct chemical and biological properties
特性
分子式 |
C8H8Cl3NO |
|---|---|
分子量 |
240.5 g/mol |
IUPAC名 |
(2S)-2-amino-2-(2,4,6-trichlorophenyl)ethanol |
InChI |
InChI=1S/C8H8Cl3NO/c9-4-1-5(10)8(6(11)2-4)7(12)3-13/h1-2,7,13H,3,12H2/t7-/m1/s1 |
InChIキー |
IOAQUWNBEYYLTI-SSDOTTSWSA-N |
異性体SMILES |
C1=C(C=C(C(=C1Cl)[C@@H](CO)N)Cl)Cl |
正規SMILES |
C1=C(C=C(C(=C1Cl)C(CO)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13551913.png)
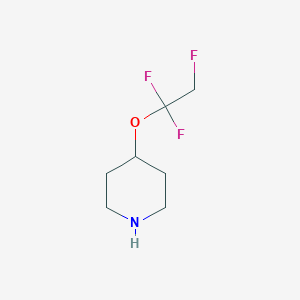
![[2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13551922.png)
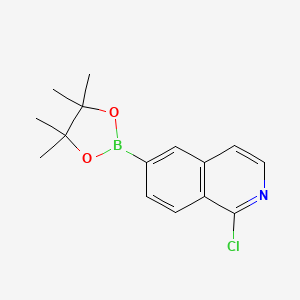
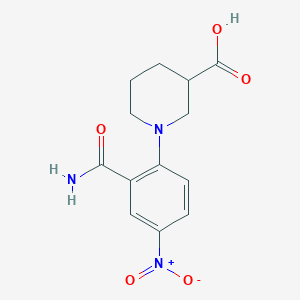
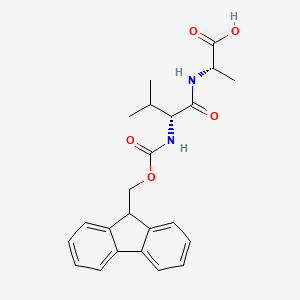
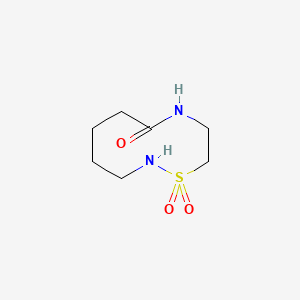

![Dispiro[3.0.3.1]nonan-9-amine](/img/structure/B13551962.png)
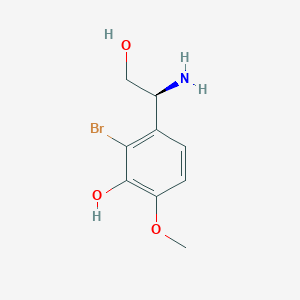
![N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B13551979.png)


